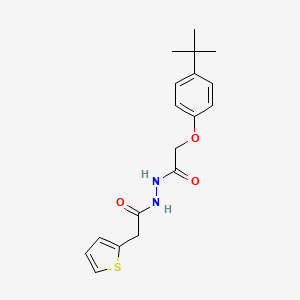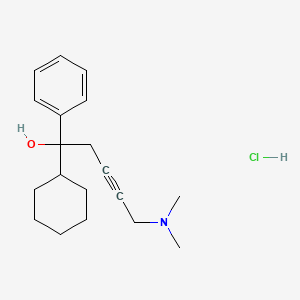![molecular formula C14H20N2O3S B6120362 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide or OP3 is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-IV by OP3 has been shown to have a range of beneficial effects, making it a promising candidate for the development of new drugs for the treatment of diabetes and other metabolic disorders.
作用機序
The mechanism of action of OP3 is based on its ability to inhibit the enzyme N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide. N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide is responsible for the degradation of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. By inhibiting N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, OP3 increases the levels of these hormones, which in turn leads to increased insulin secretion and improved glucose uptake by the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OP3 are diverse and complex. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 leads to increased levels of incretin hormones such as GLP-1 and GIP, which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
OP3 has several advantages and limitations when used in lab experiments. One of the main advantages of OP3 is its potent inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide, which makes it a valuable tool for the study of glucose metabolism. However, OP3 is also a complex compound that requires specialized equipment and expertise for its synthesis and use in experiments. Additionally, the effects of OP3 on other enzymes and pathways in the body are not fully understood, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of OP3. One area of research is the development of new drugs based on the structure of OP3 that have improved pharmacological properties. Another area of research is the study of the effects of OP3 on other enzymes and pathways in the body, which could lead to the discovery of new therapeutic targets. Additionally, the use of OP3 in combination with other drugs for the treatment of metabolic disorders such as diabetes is an area of active research.
合成法
The synthesis of OP3 is a complex process that involves several steps. The first step is the preparation of the intermediate compound 3-phenylpropylamine, which is then reacted with pyrrolidine and methanesulfonyl chloride to form the final product. The synthesis of OP3 is a challenging process, and it requires a high level of expertise and specialized equipment.
科学的研究の応用
OP3 has been extensively studied in scientific research, and it has been shown to have a range of beneficial effects. One of the most significant applications of OP3 is in the treatment of diabetes. The inhibition of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide by OP3 increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in the regulation of glucose metabolism. OP3 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)15-13-10-14(17)16(11-13)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAKACVYSQOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)


![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6120391.png)